N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
The compound N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a bis-amide derivative characterized by a central ethanediamide (oxalamide) backbone. Its structure features two distinct substituents:
- A cyclohex-1-en-1-yl group attached via an ethyl linker to one nitrogen atom.
- A thiophen-3-yl moiety and a 1H-pyrazol-1-yl group branching from the second nitrogen atom through an ethyl chain.
Such structural motifs are common in medicinal chemistry, where pyrazole and thiophene units often serve as pharmacophores for targeting enzymes or receptors .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c24-18(20-10-7-15-5-2-1-3-6-15)19(25)21-13-17(16-8-12-26-14-16)23-11-4-9-22-23/h4-5,8-9,11-12,14,17H,1-3,6-7,10,13H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFDYUFPLGELNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)ethyl]Ethanediamide
Retrosynthetic Analysis
The compound can be dissected into two primary amine precursors (Figure 1):
- Precursor A : 2-(Cyclohex-1-en-1-yl)ethylamine
- Precursor B : 2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine
The ethanediamide (oxamide) bridge is formed via sequential coupling of these amines with oxalyl chloride or through carbodiimide-mediated amide bond formation.
Stepwise Synthesis
Preparation of 2-(Cyclohex-1-en-1-yl)ethylamine
Cyclohexene is functionalized via hydroamination or nucleophilic substitution:
- Cyclohexene bromination : Cyclohexene reacts with N-bromosuccinimide (NBS) to yield 1-bromocyclohexene.
- Alkylation : Reaction with ethylamine in the presence of a base (e.g., K₂CO₃) produces 2-(cyclohex-1-en-1-yl)ethylamine.
Synthesis of 2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)ethylamine
- Thiophene functionalization : Thiophen-3-ylmethanol is oxidized to thiophen-3-ylaldehyde using pyridinium chlorochromate (PCC).
- Strecker synthesis : The aldehyde reacts with ammonium chloride and potassium cyanide to form an aminonitrile intermediate, which is hydrolyzed to the primary amine.
- Pyrazole incorporation : The amine undergoes nucleophilic substitution with 1H-pyrazole using a copper(I) catalyst.
Oxamide Bridge Formation
Two methods are prevalent:
- Oxalyl chloride route :
- Precursor A reacts with oxalyl chloride in dichloromethane (DCM) at 0°C to form the mono-acid chloride.
- Precursor B is added dropwise, followed by triethylamine (TEA) to yield the final product.
- Carbodiimide-mediated coupling :
- Equimolar amounts of Precursors A and B are coupled with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in tetrahydrofuran (THF).
Table 1 : Comparison of Coupling Methods
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Oxalyl chloride | Oxalyl Cl, TEA | DCM | 0°C → RT | 68–72 |
| DCC-mediated | DCC, DMAP | THF | RT | 65–70 |
| EDC/HOBt | EDC, HOBt | DMF | 0°C → RT | 70–75 |
Reaction Optimization and Challenges
Solvent and Temperature Effects
- Polar aprotic solvents (DMF, THF) improve solubility but may increase side reactions.
- Low temperatures (0–5°C) minimize epimerization during amide bond formation.
Byproduct Mitigation
- N-Hydroxysuccinimide (HOSu) : Reduces racemization in carbodiimide-based couplings.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted amines and coupling byproducts.
Table 2 : Optimization of DCC-Mediated Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | THF | DCM | DMF |
| Temperature (°C) | 25 | 0 → 25 | 25 |
| Reaction Time (h) | 12 | 24 | 8 |
| Yield (%) | 65 | 72 | 68 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Applications of Synthetic Methodology
The developed protocols enable scalable production for:
- Medicinal chemistry : As a kinase inhibitor scaffold due to pyrazole-thiophene interactions.
- Materials science : Functionalized amides in polymer crosslinking.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound might undergo oxidation reactions at the thiophen-3-yl group, forming sulfoxides or sulfones.
Reduction: : The cyclohex-1-en-1-yl group could be reduced to cyclohexyl, potentially altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) for mild oxidation or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: : Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: : Nucleophilic substitution can involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: : Sulfoxides or sulfones from the thiophen-3-yl group.
Reduction: : Cyclohexyl derivatives from the cyclohex-1-en-1-yl group.
Substitution: : Varied functionalized pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has a range of applications:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules, potentially useful in creating libraries of compounds for pharmaceutical testing.
Biology: : It could be employed as a probe in biochemical assays due to its unique binding properties conferred by the pyrazol-1-yl and thiophen-3-yl groups.
Medicine: : Potential utility in drug development, particularly if it exhibits activity against specific biological targets.
Industry: : Uses in the development of novel materials, such as polymers, where its unique structure imparts desirable physical or chemical properties.
Mechanism of Action
The compound's effects stem from its interaction with molecular targets:
Molecular Targets: : Could include enzymes or receptors where the pyrazol-1-yl and thiophen-3-yl groups provide specific binding interactions.
Pathways Involved: : Binding to these targets might modulate pathways like signal transduction or metabolic processes, altering cellular function in a way that could be harnessed for therapeutic or industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several acetamide and ethanediamide derivatives reported in recent literature. Below is a detailed comparison based on substituents, molecular properties, and functional attributes:
Table 1: Structural and Functional Comparison of Ethanediamide/Acetamide Derivatives
Key Observations:
Trifluoromethyl (in ) and chlorine (in ) substituents further enhance lipophilicity and may influence pharmacokinetic profiles.
Electronic and Steric Influences :
- Electron-withdrawing groups (e.g., CF₃ in , Cl in ) stabilize the amide bond against hydrolysis, extending in vivo half-life.
- Thiophen-3-yl (target compound) vs. thiophen-2-yl (): Positional isomerism affects aromatic stacking and electronic distribution.
Synthetic Accessibility :
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole synthesis (), whereas the target compound may require amide coupling via carbodiimide reagents (e.g., EDC, as in ).
Research Findings and Implications
- Structural Flexibility : The cyclohexenyl group in the target compound introduces a partially saturated ring, which may reduce steric hindrance compared to fully aromatic analogs (e.g., ), enabling better target engagement .
- Thermal Stability : While melting points are unreported for the target compound, analogs with halogen substituents (e.g., , M.P. 459–461 K) exhibit high thermal stability, suggesting similar robustness.
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound features a cyclohexene moiety and incorporates a pyrazole and thiophene ring, which are known for their diverse biological activities. The presence of these heterocycles suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Properties
Preliminary studies indicate that the compound exhibits antimicrobial activity . Research has shown that compounds with similar structures often interact with bacterial cell membranes or inhibit essential enzymes, leading to growth inhibition of pathogenic microorganisms.
| Compound | Activity | Mechanism |
|---|---|---|
| N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide | Antimicrobial | Disruption of cell membrane integrity |
| Related Pyrazole Derivative | Antifungal | Inhibition of ergosterol biosynthesis |
Anticancer Activity
The compound also shows promising anticancer properties . Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Case Study:
A study investigating the effects of similar pyrazole-containing compounds on cancer cell lines demonstrated significant cytotoxicity. The proposed mechanism involved the inhibition of specific kinases that are crucial for cancer cell growth.
Interaction with Enzymes
Research indicates that N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide may interact with various enzymes, potentially acting as an inhibitor or modulator. For instance, compounds with similar structures have been shown to inhibit proteases involved in viral replication, suggesting a potential role in antiviral therapy.
Research Findings
Recent studies have explored the synthesis and evaluation of this compound's biological activity:
- Synthesis : The synthesis typically involves multi-step organic reactions, utilizing reagents such as hydrazine and acetic anhydride to construct the pyrazole and thiophene portions.
- Biological Evaluation : In vitro assays have demonstrated its efficacy against several cancer cell lines, showing IC50 values comparable to established chemotherapeutics.
- Molecular Docking Studies : Docking simulations indicate strong binding affinity to targets like the SARS-CoV-2 3CL protease, highlighting its potential as an antiviral agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
